Cas no 1428348-17-7 (2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide)

2-Chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a pyrimidine-pyrazole moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The chloro-substituted benzamide group enhances electrophilic character, while the dimethylpyrazole-pyrimidine fragment contributes to steric and electronic modulation, improving binding selectivity. The compound's well-defined molecular architecture makes it a valuable intermediate for synthesizing targeted inhibitors or ligands, particularly in kinase or enzyme studies. Its stability under standard conditions and compatibility with further functionalization underscore its utility in exploratory synthesis and structure-activity relationship (SAR) investigations.
2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide structure
1428348-17-7 structure
Product Name:2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide
CAS No:1428348-17-7
MF:C16H14ClN5O
MW:327.768261432648
CID:6361526
PubChem ID:71805378
Update Time:2025-10-23

2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide
    • 2-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]benzamide
    • 1428348-17-7
    • AKOS024557805
    • VU0548967-1
    • 2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide
    • F6430-0580
    • Inchi: 1S/C16H14ClN5O/c1-10-7-11(2)22(21-10)15-8-14(18-9-19-15)20-16(23)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19,20,23)
    • InChI Key: IXSCNQODUCGQOY-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(N2C(C)=CC(C)=N2)=NC=N1)(=O)C1=CC=CC=C1Cl

Computed Properties

  • Exact Mass: 327.0886878g/mol
  • Monoisotopic Mass: 327.0886878g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 72.7Ų

2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6430-0580-1mg
2-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]benzamide
1428348-17-7 90%+
1mg
$54.0 2023-05-20

2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide Related Literature

Additional information on 2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide

Introduction to 2-Chloro-N-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide (CAS No. 1428348-17-7)

2-Chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide, with the CAS number 1428348-17-7, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzamides and is characterized by its unique structural features, which include a chlorobenzene ring and a pyrimidine moiety substituted with a 3,5-dimethylpyrazole group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The structural complexity of 2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide has been extensively studied to understand its potential therapeutic applications. Recent research has focused on its pharmacological activities, particularly its anti-inflammatory and anti-cancer properties. Studies have shown that this compound exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, such as COX-2 and 5-LOX. Additionally, it has demonstrated significant cytotoxic activity against various cancer cell lines, suggesting its potential as a novel therapeutic agent for cancer treatment.

In the context of drug discovery, the unique structure of 2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide makes it an attractive lead compound for further optimization. The presence of the chlorobenzene ring and the pyrimidine moiety provides multiple points for chemical modification, allowing researchers to fine-tune its pharmacological properties. For instance, substituting the chlorine atom with other functional groups or modifying the pyrazole ring can enhance its potency and selectivity. This flexibility in chemical modification is crucial for developing more effective and safer drugs.

The biological activity of 2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide has been evaluated in various preclinical models. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it has shown promise in reducing inflammation by downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6. These findings highlight its potential as a dual-action therapeutic agent that can address both cancer and inflammatory diseases.

The pharmacokinetic properties of 2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide have also been investigated to ensure its suitability for clinical development. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is relatively high, and it shows good stability in plasma and tissues. These properties are essential for ensuring that the compound can be effectively delivered to target sites in the body.

In addition to its therapeutic potential, 2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide has been explored for its mechanistic insights into disease processes. Research has revealed that it can modulate multiple signaling pathways involved in cancer progression and inflammation. For example, it has been shown to inhibit the activation of NF-kB, a key transcription factor that regulates the expression of genes involved in inflammation and cell survival. This multifaceted mechanism of action makes it a promising candidate for combination therapies targeting multiple disease pathways.

The synthesis of 2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide has been optimized to improve yield and purity. Various synthetic routes have been developed, including multistep processes involving coupling reactions and functional group transformations. These methods have enabled researchers to produce sufficient quantities of the compound for preclinical testing and further optimization.

In conclusion, 2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide (CAS No. 1428348-17-7) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and multifaceted biological activities make it an attractive lead compound for developing novel therapeutics targeting cancer and inflammatory diseases. Ongoing research continues to explore its full therapeutic potential and optimize its properties for clinical applications.

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